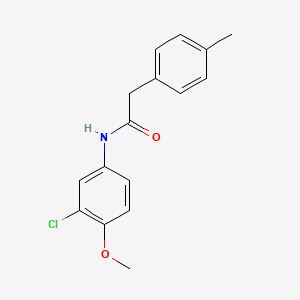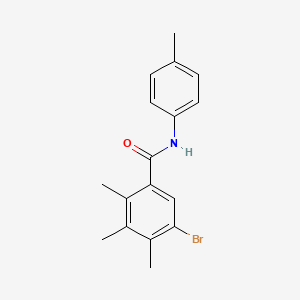
5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide, also known as BMTB, is a chemical compound that has been widely used in scientific research due to its potential therapeutic properties. BMTB belongs to the class of benzamides and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide is not fully understood. However, it has been proposed that 5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide acts on the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. 5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide has been found to enhance the activity of the GABA-A receptor, leading to its anticonvulsant and analgesic effects. Additionally, 5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide has been found to inhibit the activity of the inflammatory mediator, NF-kappa B, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects
5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce the release of glutamate, which is an excitatory neurotransmitter in the central nervous system. 5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide has also been found to increase the release of GABA, leading to its anticonvulsant and analgesic effects. Additionally, 5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide has been found to inhibit the activity of the inflammatory mediator, NF-kappa B, leading to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide has also been found to exhibit low toxicity and high selectivity for its target receptors. However, 5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide has some limitations for lab experiments. It has poor water solubility, which can make it difficult to administer in vivo. Additionally, 5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide has a short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for the study of 5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide. One potential area of research is the development of new derivatives of 5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide with improved properties such as increased water solubility and longer half-life. Additionally, 5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide could be studied for its potential role in the treatment of other neurological disorders such as Parkinson's disease and multiple sclerosis. Furthermore, 5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide could be studied for its potential role in the treatment of other types of cancer.
Méthodes De Synthèse
The synthesis of 5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide involves the reaction of 5-bromo-2,3,4-trimethylbenzoyl chloride with 4-methylphenylamine. The reaction takes place in the presence of a base and an organic solvent. The product obtained is then purified using column chromatography. The yield of the synthesis method is approximately 60%.
Applications De Recherche Scientifique
5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide has been extensively used in scientific research due to its potential therapeutic properties. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory effects. 5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide has also been studied for its potential role in the treatment of neurological disorders such as epilepsy, neuropathic pain, and Alzheimer's disease. Additionally, 5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide has been found to exhibit anticancer properties and has been studied for its potential role in cancer therapy.
Propriétés
IUPAC Name |
5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c1-10-5-7-14(8-6-10)19-17(20)15-9-16(18)13(4)11(2)12(15)3/h5-9H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZNIWOLDFQUEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2C)C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[4-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B5851439.png)
![1-[3-(3,4-dichlorophenyl)acryloyl]pyrrolidine](/img/structure/B5851440.png)

![4-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]morpholine](/img/structure/B5851447.png)

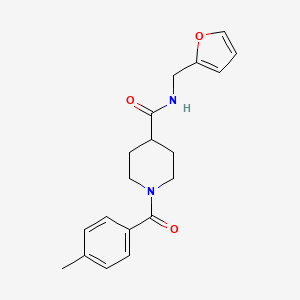
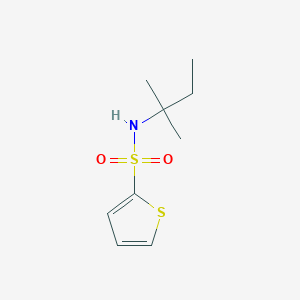

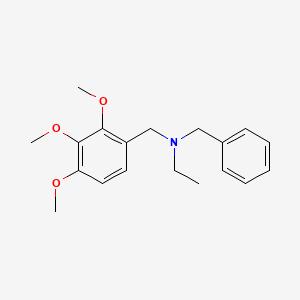

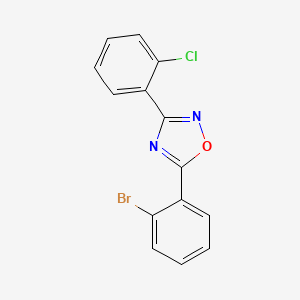
![4-{[4-(4-methylphenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5851521.png)
